molecular formula C24H32N2O B6047113 N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide

Cat. No. B6047113
M. Wt: 364.5 g/mol
InChI Key: BXOBHKOWUKRQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide, also known as MPP+, is a chemical compound that has been extensively studied in the field of neuroscience. MPP+ is a neurotoxin that is commonly used to induce Parkinson's disease in animal models. The compound is also known for its ability to inhibit mitochondrial complex I, which is a crucial enzyme involved in cellular respiration.

Mechanism of Action

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is a potent inhibitor of mitochondrial complex I, which is a crucial enzyme involved in cellular respiration. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce Parkinson's disease-like symptoms in animal models, including bradykinesia, rigidity, and tremors. The compound has also been shown to cause dopaminergic neuron death in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in lab experiments is its ability to induce Parkinson's disease-like symptoms in animal models. This allows researchers to study the mechanisms underlying the disease and to develop potential treatments. However, one limitation of using N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ is its toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+. One area of interest is the development of potential treatments for Parkinson's disease. Researchers are investigating the use of antioxidants and other compounds that can protect against N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+-induced cell death. Another area of interest is the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers are also investigating the use of N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ in the development of new animal models for Parkinson's disease.

Synthesis Methods

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+) with butyronitrile. The resulting product is then treated with hydrochloric acid to yield N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide.

Scientific Research Applications

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in animal models. The compound is commonly used to study the mechanisms underlying the disease and to develop potential treatments. N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide+ has also been used in studies investigating the role of mitochondrial dysfunction in neurodegenerative diseases.

properties

IUPAC Name

N-methyl-4-phenyl-N-[1-(2-phenylethyl)piperidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O/c1-25(24(27)16-8-14-21-10-4-2-5-11-21)23-15-9-18-26(20-23)19-17-22-12-6-3-7-13-22/h2-7,10-13,23H,8-9,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOBHKOWUKRQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide

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